7-Hydrazinylquinoline

Description

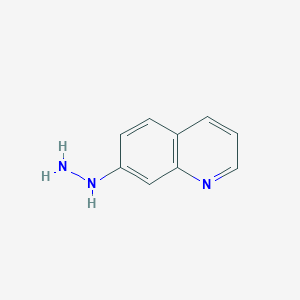

Structure

3D Structure

Properties

IUPAC Name |

quinolin-7-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGSIFNFGXGLCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)NN)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydrazinylquinoline

This guide provides a comprehensive overview of the synthesis of 7-hydrazinylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the primary synthetic pathway, elucidate the underlying reaction mechanism, and present a detailed experimental protocol. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's preparation.

Introduction and Strategic Overview

This compound (C₉H₉N₃, Molar Mass: 159.19 g/mol ) is a key intermediate used in the synthesis of more complex molecules, including various bioactive agents.[1] Its structure, featuring a reactive hydrazine group appended to the quinoline scaffold, makes it a versatile precursor for creating hydrazones, pyrazoles, and other nitrogen-containing heterocycles. These derivatives have shown promise in diverse therapeutic areas, including cancer and infectious diseases.[2]

The most direct and industrially relevant method for synthesizing this compound is through the nucleophilic aromatic substitution (SNA or SNAr) of a 7-haloquinoline, typically 7-chloroquinoline, with hydrazine. This approach is favored for its reliability and the accessibility of the starting materials.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The fundamental transformation involves the displacement of a halide at the C7 position of the quinoline ring by a hydrazine nucleophile.

Overall Reaction:

This reaction is a classic example of nucleophilic aromatic substitution, a process that, unlike its electrophilic counterpart, involves the attack of an electron-rich nucleophile on an electron-deficient aromatic ring.[3] The quinoline system is inherently primed for such a reaction due to the electron-withdrawing nature of the ring nitrogen. This nitrogen atom reduces the electron density of the carbocyclic ring, thereby activating it towards nucleophilic attack.[4][5]

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

The Reaction Mechanism: An Addition-Elimination Pathway

The substitution does not occur via a direct displacement (like an Sₙ2 reaction), which is sterically impossible on an aromatic ring. Instead, it proceeds through a well-established two-step addition-elimination mechanism .[6][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of the lone pair of electrons from the terminal nitrogen of hydrazine onto the C7 carbon of 7-chloroquinoline. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5] This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

Step 2: Resonance Stabilization The negative charge of the Meisenheimer complex is not localized but is delocalized across the ring system through resonance. Crucially, the charge can be delocalized onto the electronegative quinoline nitrogen atom, which provides significant stabilization for this intermediate. This stabilization is key to lowering the activation energy of the initial attack.

Step 3: Elimination and Restoration of Aromaticity The aromatic system is regenerated in the final, rapid step. The delocalized electrons collapse back to reform the π-system, simultaneously ejecting the chloride ion as the leaving group. This yields the final this compound product.[7]

Diagram of the Addition-Elimination Mechanism

Caption: The addition-elimination mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from common laboratory practices for this class of reaction.[8][9]

Materials and Reagents:

-

7-Chloroquinoline

-

Hydrazine hydrate (80% solution or higher)

-

Ethanol (reagent grade)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum filtration apparatus

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-chloroquinoline (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: While stirring, add hydrazine hydrate (5.0-10.0 eq) to the solution dropwise at room temperature. A significant excess of hydrazine is used to ensure complete reaction and act as a scavenger for the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane). The disappearance of the 7-chloroquinoline spot indicates the reaction is nearing completion. The typical reaction time is 6-12 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove excess hydrazine and other impurities.

-

-

Drying and Purification:

-

Dry the collected solid under vacuum at 40-50 °C until a constant weight is achieved.

-

If necessary, the crude product can be further purified by recrystallization from ethanol to yield pure this compound as a solid.[2]

-

Safety Precautions:

-

Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be conducted with appropriate caution, especially during heating.

Summary of Synthesis Parameters

| Parameter | Description | Rationale & Causality |

| Starting Material | 7-Chloroquinoline | A common and commercially available precursor. The chloro-substituent is a good leaving group for SNA reactions. |

| Nucleophile | Hydrazine Hydrate | The source of the hydrazinyl group. Used in excess to drive the reaction to completion. |

| Solvent | Ethanol | A polar protic solvent that effectively dissolves the reactants and is suitable for reflux temperatures. |

| Temperature | Reflux (~80-85 °C) | Provides the necessary activation energy to overcome the initial disruption of aromaticity in the quinoline ring.[4] |

| Reaction Type | Nucleophilic Aromatic Substitution (SNA) | The core mechanism enabled by the electron-deficient nature of the haloquinoline ring.[3] |

Conclusion

The synthesis of this compound is robustly achieved through the nucleophilic aromatic substitution of 7-chloroquinoline with hydrazine. The reaction proceeds via a well-understood addition-elimination mechanism, which is facilitated by the inherent electronic properties of the quinoline scaffold. By following a carefully controlled experimental protocol, this valuable chemical intermediate can be prepared in high yield and purity, paving the way for its application in advanced chemical and pharmaceutical research.

References

-

Abdel-Wahab, B. F., et al. (2017). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules, 22(10), 1645. Available at: [Link]

-

Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]

-

Gouda, M. A., et al. (2017). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical Research, 41(12), 708-713. Available at: [Link]

-

Yadav, P., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4983. Available at: [Link]

- ChemSynthesis. (n.d.). 7-hydrazinoquinoline.

-

Mostafa, S. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). 8.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

McMurry, J. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry. OpenStax adaptation. Available at: [Link]

-

Kaczor, A. A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(18), 4266. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

- Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010. Available at: [Link]

-

Khan Academy. (2024). Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry. YouTube. Available at: [Link]

-

Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. Available at: [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

-

ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

Physicochemical properties of 7-Hydrazinylquinoline

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydrazinylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. Positioned as a critical heterocyclic building block, this compound serves as a pivotal precursor in the synthesis of novel therapeutic agents. This document synthesizes data from established chemical databases and peer-reviewed literature to offer field-proven insights for its application in research and drug development. Key experimental considerations for its characterization via IR, NMR, UV-Vis, and Mass Spectrometry are detailed, alongside a standard synthesis protocol. Furthermore, its utility as a scaffold in developing molecules with significant biological activity, including anticancer and antimicrobial properties, is explored.

Introduction

This compound is a heterocyclic aromatic organic compound featuring a quinoline core substituted with a hydrazine group at the 7th position. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of the highly reactive hydrazine moiety (-NHNH₂) makes this compound a versatile and valuable intermediate for synthesizing a diverse array of derivatives, most notably hydrazones, which have demonstrated a wide spectrum of biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective handling, characterization, and strategic deployment in synthetic chemistry and drug discovery pipelines. This guide aims to provide an in-depth, practical, and authoritative resource for professionals working with this compound.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. The following identifiers and structural representations define this compound.

-

Molecular Formula: C₉H₉N₃[4]

-

Molecular Weight: 159.191 g/mol [4]

-

Canonical SMILES: NNC1=CC=C2C=CC=NC2=C1[4]

-

InChIKey: HQGSIFNFGXGLCW-UHFFFAOYAV[4]

-

Synonyms: 7-hydrazinoquinoline

The planarity and aromaticity of the quinoline ring system, combined with the nucleophilicity of the terminal amine in the hydrazine group, are the primary determinants of the molecule's chemical behavior.

Core Physicochemical Properties

The physical state and solubility of a compound dictate the experimental conditions for its storage, handling, and use in reactions. The known properties of this compound are summarized below.

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Melting Point | 162-163 °C | [4] |

| Boiling Point | Not Available (n/a) | [4] |

| Density | Not Available (n/a) | [4] |

| Solubility | Data on solubility in common organic solvents is limited in readily available literature, but related hydrazones are often dissolved in solvents like ethanol or DMSO for biological assays and reactions.[1][6] |

The high melting point is characteristic of a rigid, planar aromatic structure with the potential for intermolecular hydrogen bonding via the hydrazine group.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral characteristics of this compound are outlined below, providing a baseline for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound's IR spectrum is based on the vibrational modes of its constituent bonds.

-

N-H Stretching: The hydrazine group will exhibit characteristic stretches in the 3200-3400 cm⁻¹ region. The presence of two bands is typical for a primary amine (-NH₂) functionality.

-

C-H Aromatic Stretching: Vibrations for the C-H bonds on the quinoline ring are expected just above 3000 cm⁻¹.[7]

-

C=N and C=C Stretching: The aromatic ring system contains both C=C and C=N bonds, which will produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ fingerprint region.[7]

-

N-H Bending: A scissoring vibration for the -NH₂ group is typically observed around 1590-1650 cm⁻¹.[7]

The IR spectrum serves as a rapid and effective method to confirm the presence of the key hydrazine and quinoline functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[10][11]

-

¹H NMR: The spectrum will be characterized by distinct regions. Protons on the aromatic quinoline ring will appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating nature of the hydrazine group. The protons of the hydrazine group (-NHNH₂) will likely appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

-

¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons directly attached to nitrogen atoms will be shifted accordingly. Full spectral assignment requires advanced techniques like 2D NMR, but the number of signals confirms the molecular symmetry.[11]

UV-Vis Spectroscopy

The extended π-conjugated system of the quinoline ring makes this compound UV-active. UV-Vis spectroscopy is useful for quantitative analysis and for studying electronic transitions within the molecule. The spectrum is expected to show strong absorptions in the UV region (200-400 nm), characteristic of π→π* and n→π* transitions in aromatic heterocyclic systems.[12][13] The exact position and intensity of absorption maxima (λ_max) can be sensitive to solvent polarity.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₉H₉N₃), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to an exact mass of approximately 159.080.[4][15]

Synthesis and Chemical Reactivity

Representative Synthesis Protocol

This compound is typically synthesized via nucleophilic aromatic substitution, where a suitable leaving group on the quinoline ring is displaced by hydrazine. A common and effective precursor is a halo-substituted quinoline, such as 7-chloroquinoline.

Workflow: Synthesis of this compound

Caption: General synthesis scheme for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 7-chloroquinoline in a suitable solvent such as ethanol, add an excess of hydrazine hydrate. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.[6]

Causality: The choice of 7-chloroquinoline is strategic; the chlorine atom at the 7-position is a good leaving group, susceptible to nucleophilic attack by the highly reactive hydrazine molecule. Ethanol is a common solvent as it effectively dissolves the reactants and is suitable for reflux conditions.

Core Reactivity: Formation of Hydrazones

The primary and most valuable reaction of this compound is its condensation with aldehydes and ketones to form 7-quinolinylhydrazones. This reaction is the cornerstone of its utility in drug discovery.[16] The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the stable C=N double bond of the hydrazone.

Applications in Research and Drug Development

This compound itself is primarily a synthetic intermediate. Its true value lies in the biological activities of its derivatives. By reacting it with various (hetero)aromatic aldehydes, researchers can generate large libraries of hydrazone compounds for biological screening.[1]

Logical Workflow: From Building Block to Bioactive Compound

Caption: Role of this compound in drug discovery.

-

Anticancer Activity: Derivatives, particularly 7-chloroquinoline hydrazones, have shown potent cytotoxic activity against a wide panel of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, and breast cancer.[1]

-

Antimicrobial and Anti-HIV Activity: Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold have demonstrated activity against both bacterial and fungal targets.[2][17] Furthermore, these compounds have been identified as a new class of inhibitors for potential anti-HIV treatment, displaying activity in infected cells at submicromolar concentrations.[2][17]

-

Other Biological Activities: The broader class of quinoline hydrazones has been explored for a vast range of therapeutic applications, including antimalarial, anti-tubercular, anti-inflammatory, and anticonvulsant activities.[1][3]

Safety and Handling

Based on available data for the closely related 7-chloro-4-hydrazinylquinoline, appropriate safety precautions are necessary.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

-

Recommended Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the development of novel molecular entities. The straightforward synthesis from readily available precursors and its facile conversion to a diverse range of biologically active hydrazones underscore its value to drug development professionals. The comprehensive data presented in this guide, from spectroscopic characterization to demonstrated applications, provides a solid foundation for researchers to leverage the full potential of this versatile chemical building block.

References

-

ChemSynthesis. (2025). 7-hydrazinoquinoline - C9H9N3, density, melting point, boiling point, structural formula, synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

-

MDPI. (n.d.). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. [Link]

-

ResearchGate. (2022). (PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. [Link]

-

Stenutz. (n.d.). 7-chloro-4-hydrazinoquinoline. [Link]

-

MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

-

National Center for Biotechnology Information. (n.d.). A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]

-

SpectraBase. (n.d.). 7-Chloro-4-hydrazinoquinoline - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. (n.d.). Quinoline, 2-hydrazinyl-. [Link]

-

Morressier. (2017). Combined experimental and theoretical study of the transient IR spectroscopy of 7-hydroxyquinoline in the first electronically excited singlet state. [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

-

NIST WebBook. (n.d.). 2(1H)-Quinolinone, hydrazone. [Link]

-

National Center for Biotechnology Information. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. [Link]

-

PubMed. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. [Link]

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]

- 6. 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2(1H)-Quinolinone, hydrazone [webbook.nist.gov]

- 10. 7-CHLORO-4-HYDRAZINOQUINOLINE(23834-14-2) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Diverse Biological Activities of 7-Hydrazinylquinoline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its many derivatives, 7-hydrazinylquinoline and its subsequent hydrazone analogs have emerged as a particularly promising class of compounds. The inherent reactivity of the hydrazine group allows for facile synthetic modification, leading to the generation of large and diverse chemical libraries. This structural flexibility, coupled with the inherent biological properties of the quinoline ring, has resulted in the discovery of this compound derivatives with potent anticancer, antimicrobial, and antiviral activities.[3][4] This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Anticancer Activity: Targeting Proliferation and Survival

This compound derivatives, particularly 7-chloroquinolinehydrazones, have demonstrated significant cytotoxic potential against a broad spectrum of cancer cell lines, including those from leukemia, lung, colon, melanoma, and breast cancers.[1] Their anticancer effects are often attributed to a multi-targeted approach, interfering with key cellular processes that drive tumorigenesis.

A. Mechanisms of Anticancer Action

The anticancer activity of this compound compounds is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, as well as the inhibition of critical signaling pathways.[5][6]

-

Cell Cycle Arrest: Several quinoline-based hydrazide derivatives have been shown to induce cell cycle arrest, particularly at the G1 phase.[5] One notable mechanism involves the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the transition from the G0 to the S phase of the cell cycle.[5]

-

Induction of Apoptosis: A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis.[7] This can be triggered through various intrinsic and extrinsic pathways. For instance, some derivatives cause an increase in reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent apoptosis.[7] Other compounds have been observed to induce the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic cascade.[6] Morphological changes associated with apoptosis, such as membrane blebbing and nuclear condensation, have also been documented in cancer cells treated with these derivatives.[6][7]

-

Inhibition of Signaling Pathways: this compound derivatives have been found to inhibit key signaling pathways that are often dysregulated in cancer.

-

EGFR Inhibition: Some quinoline hydrazones act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Certain compounds have shown significant inhibitory action against mutant forms of EGFR, such as EGFRT790M and EGFRL858M.[6]

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Thiazole-clubbed quinoline hydrazone derivatives have been reported to inhibit Protein Kinase B (Akt), a key component of this pathway, leading to decreased cancer cell viability.[6]

-

Below is a simplified representation of a signaling pathway that can be targeted by this compound derivatives.

B. Structure-Activity Relationships (SAR) for Anticancer Activity

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the hydrazone moiety.

-

Substituents on the Quinoline Ring: The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many active anticancer hydrazones.[1] Methoxy groups on the quinoline moiety have also been shown to enhance anticancer activity against various cancer cell lines.[5]

-

Substituents on the Hydrazone Moiety:

-

Aromatic and Heterocyclic Groups: The nature of the aldehyde or ketone used to form the hydrazone plays a critical role. The presence of electron-withdrawing groups, such as a p-nitro group on a benzylidene substituent, has been shown to increase anticancer activity.[6] Halogenation, for instance, a fluoro group on an isatin moiety, can also enhance the antiproliferative effect.[6]

-

Replacement of the Quinoline Moiety: Studies have shown that replacing the quinoline ring with other aromatic systems, such as naphthalene, indole, or a simple phenyl ring, generally leads to a decrease in cytotoxic activity, highlighting the importance of the quinoline scaffold.[5]

-

C. Experimental Protocols for Evaluating Anticancer Activity

A crucial aspect of developing novel anticancer agents is the rigorous in vitro evaluation of their cytotoxic effects. Standardized assays are employed to determine a compound's potency and to elucidate its mechanism of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated cells as controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.[5]

To determine if a compound induces apoptosis, several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze by flow cytometry.

-

-

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

-

Protocol:

-

Treat and lyse the cells.

-

Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.

-

Incubate to allow for substrate cleavage.

-

Measure the resulting signal, which is proportional to caspase activity.

-

-

-

Hoechst 33258 Staining: This fluorescent stain binds to DNA and can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, using fluorescence microscopy.[8]

II. Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[3] this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]

A. Mechanisms of Antimicrobial Action

The antibacterial effects of quinoline hydrazone derivatives are often linked to the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, repair, and transcription. It is a well-established target for quinolone antibiotics. The synthetic flexibility of the quinoline ring in this compound derivatives allows for the development of compounds that can effectively inhibit this enzyme.[3]

-

Other Enzyme Targets: Other bacterial enzymes that have been identified as potential targets for quinoline hydrazide/hydrazone derivatives include glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase, all of which are involved in critical metabolic pathways.[3]

B. Structure-Activity Relationships (SAR) for Antimicrobial Activity

The antimicrobial efficacy of these compounds is influenced by the substituents on the molecular scaffold.

-

Substituents on the Hydrazone Moiety: The introduction of different aromatic moieties with varying electronic properties (electron-donating and electron-withdrawing) can significantly impact the antibacterial and antifungal activity.[4] For example, a nitro-derivative of a 7-hydrazo-8-hydroxyquinoline showed potent antifungal and antibacterial effects.[4] The presence of halogen atoms, which can participate in halogen bonding, may also affect the binding of the compound to its protein target.[4]

-

Gram-Positive vs. Gram-Negative Activity: Some 7-hydrazo-8-hydroxyquinoline derivatives have shown selective activity, being more effective against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., P. aeruginosa).[4]

C. Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are used to determine the in vitro susceptibility of microorganisms to new compounds.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology:

-

Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the this compound derivative solution to each well.

-

Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

III. Anti-HIV Activity: A Novel Avenue for Antiviral Therapy

Recent studies have highlighted the potential of this compound derivatives as anti-HIV agents. Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have shown activity against HIV in infected cells at submicromolar concentrations.[4]

A. Mechanism of Anti-HIV Action

A novel mechanism of action identified for this class of compounds is the inhibition of the cellular protein Ku70.[4] Ku70 is a component of the non-homologous end joining (NHEJ) DNA repair pathway and has also been implicated in various stages of the HIV life cycle. By inhibiting Ku70, these compounds may interfere with viral replication and integration.

IV. Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly hydrazones, is typically a straightforward process.

A. General Synthetic Scheme

A common synthetic route involves a two-step process:

-

Hydrazo Coupling: An efficient method for the functionalization of 8-hydroxyquinoline is through a hydrazo coupling reaction to introduce the hydrazine group at the 7-position.[4]

-

Condensation Reaction: The resulting this compound is then reacted with a suitable aldehyde or ketone in a "one-pot" click reaction to form the corresponding hydrazone.[4] This condensation reaction is often carried out in a solvent like ethanol and may be catalyzed by a small amount of acid.

V. Quantitative Data Summary

The following tables provide a standardized format for presenting the biological activity data of this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Example 1 | MCF-7 (Breast) | Data | Citation |

| Example 2 | A549 (Lung) | Data | Citation |

| Example 3 | HT-29 (Colon) | Data | Citation |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Example 4 | Staphylococcus aureus | Data | Citation |

| Example 5 | Escherichia coli | Data | Citation |

| Example 6 | Candida albicans | Data | Citation |

VI. Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer, microbial pathogens, and HIV, coupled with their synthetic tractability, makes them an attractive area for further research. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their clinical development. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to potential clinical applications.

References

-

Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Arndt, G. M., Marshall, G. M., Cheung, B. B., Kumar, N., & Black, D. S. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]

-

Béni, S., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2949. [Link]

-

Verma, S., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Journal of Cancer Research and Therapeutics, 20(3), 541-551. [Link]

-

Verma, S., Lal, S., Narang, R., & Singh, P. (2023). Quinoline hydrazide/hydrazone derivatives: Recent insights on antibacterial activity and mechanism of action. ChemMedChem, 18(6), e202200571. [Link]

-

Kochetkov, S. N., et al. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 23(17), 9694. [Link]

-

Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(53), 33567-33579. [Link]

-

Sari, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmaceutical Sciences Asia, 50(4), 316-324. [Link]

-

Patel, D. R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29283-29311. [Link]

-

El-Malah, A. A., Gineinah, M. M., Khayat, M. T., Aljahdali, A. S., Safar, M. M., Almazmumi, H. A., & Khinkar, R. M. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1358893. [Link]

-

Gürsoy, E. A., & Karali, N. (2021). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 2(2), 64-72. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer. [Link]

-

Mitscher, L. A., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Szafrański, K., & Szafrański, W. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(2), 197-224. [Link]

-

Fakhri, F., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Pharmacology, 13, 1029367. [Link]

-

Khan, I., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2329185. [Link]

-

El-Sayed, M. A. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(1), 125. [Link]

-

Kumar, A., et al. (2022). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. RSC Advances, 12(18), 11235-11248. [Link]

-

Khalifa, M. M., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure and Applied Microbiology, 10(2), 1235-1244. [Link]

-

Singh, P., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5364. [Link]

-

Gümüş, F., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Drug Development Research, 86(2), e70060. [Link]

-

ResearchGate. (2025). (PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. [Link]

-

ResearchGate. (n.d.). of structure-activity relationships observed in the current study. [Link]

-

ResearchGate. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

-

Ade-Ademola, F. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(25), 15894-15914. [Link]

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydrazinylquinoline: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of 7-Hydrazinylquinoline, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, chemical behavior, and strategic applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just instructions, but self-validating systems for reproducible success.

Core Compound Identification and Structure

This compound is a derivative of quinoline where a hydrazine group is substituted at the 7th position of the quinoline ring. This seemingly simple modification imbues the molecule with a rich chemical reactivity, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

The foundational identity of this compound is established by its CAS number and molecular structure.

CAS Number : 131052-78-3[1]

Chemical Structure :

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of reproducible research. The following table summarizes the key physicochemical properties of this compound and its characteristic spectroscopic data. Note that while a melting point is documented, comprehensive spectral data for the 7-positional isomer is not widely available in public databases. Therefore, representative data from its isomer, 2-Hydrazinylquinoline, is provided for illustrative purposes, as the core functional groups will exhibit similar characteristic spectral features.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | ChemSynthesis[2] |

| Molecular Weight | 159.19 g/mol | ChemSynthesis[2] |

| Melting Point | 162-163 °C | ChemSynthesis[2] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Soluble in methanol | Thermo Fisher Scientific[3] (for 2-Hydrazinoquinoline isomer) |

| ¹H NMR Spectrum | Data not available for this compound. | N/A |

| ¹³C NMR Spectrum | Data not available for this compound. | N/A |

| IR Spectrum (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine), C=N and C=C stretching (quinoline ring), and aromatic C-H bending are expected. The IR spectrum for the 2-hydrazino isomer shows bands corresponding to these functional groups. | NIST[4][5] (for 2-Hydrazinoquinoline isomer) |

| Mass Spectrum | The mass spectrum for the 2-hydrazino isomer shows a molecular ion peak (M+) at m/z 159, with major fragments at 144 and 129. | PubChem[6] (for 2-Hydrazinoquinoline isomer) |

Synthesis Protocol: From 7-Aminoquinoline to this compound

The most logical and established synthetic route to this compound proceeds via the diazotization of the corresponding amine, 7-aminoquinoline, followed by reduction of the resulting diazonium salt. This two-step process is a cornerstone of aromatic chemistry, allowing for the introduction of the hydrazine moiety.

The causality for this pathway is clear: the amino group provides a reactive handle for diazotization, a reaction that converts it into an excellent leaving group (N₂). The intermediate diazonium salt is then susceptible to reduction, which installs the hydrazine group.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of arylhydrazines from arylamines.

Step 1: Diazotization of 7-Aminoquinoline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 7-aminoquinoline (1 equivalent) in dilute hydrochloric acid (e.g., 3 M HCl). Cool the solution to 0-5 °C in an ice-salt bath. The use of a low temperature is critical to ensure the stability of the diazonium salt intermediate.

-

Formation of Diazonium Salt: While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of 7-aminoquinoline hydrochloride. The slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent the premature decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

Step 2: Reduction to this compound

-

Preparation of Reducing Agent: In a separate flask, prepare a solution of stannous chloride (SnCl₂) (e.g., 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Reduction: Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The temperature should be maintained below 10 °C throughout the addition. A precipitate of the this compound-tin chloride complex should form.

-

Isolation and Purification: After the addition is complete, allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete reaction. Collect the precipitate by filtration. Decompose the tin complex by treating it with a strong base, such as a concentrated sodium hydroxide solution, until the solution is strongly alkaline. This will precipitate the free base, this compound. The crude product can then be isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in the reactivity of the hydrazine functional group. This group is a potent nucleophile and can readily react with various electrophiles, most notably carbonyl compounds, to form stable hydrazones. This reactivity is the cornerstone of its application as a molecular scaffold.

Key Reactions:

-

Hydrazone Formation: this compound reacts with aldehydes and ketones to form 7-quinolinylhydrazones. This reaction is highly efficient and serves as a common method for linking the quinoline core to other pharmacophores.

-

Cyclization Reactions: The resulting hydrazones can serve as intermediates for the synthesis of a wide variety of heterocyclic rings, such as pyrazoles and triazoles.

-

Cross-Coupling Reactions: The C-N bond of arylhydrazines can be cleaved under certain conditions, allowing them to act as electrophilic partners in cross-coupling reactions, providing a route to C-C and C-heteroatom bond formation[7].

Application as a Scaffold in Medicinal Chemistry

While this compound itself is not typically the final active pharmaceutical ingredient, it is a "privileged scaffold" – a molecular framework that is recurrent in biologically active compounds. The quinoline ring system is present in numerous natural products and synthetic drugs. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of diverse molecules for biological screening.

Research has shown that derivatives of hydrazinylquinolines, particularly 7-chloroquinoline hydrazones, exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: 7-Chloroquinolinehydrazones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer[8][9].

-

Antifungal Activity: Certain 7-chloroquinolin-4-yl arylhydrazone derivatives have shown promising antifungal activity against various Candida species[10].

-

Antimicrobial and Antimalarial Activity: The 7-chloroquinoline core is famously a key component of the antimalarial drug chloroquine. Derivatives incorporating a hydrazine or hydrazone linkage have been explored for their potential as new antimalarial and antibacterial agents.

Logical Pathway for Drug Discovery

Caption: Drug discovery pathway utilizing this compound.

Safety, Handling, and Storage

As a hydrazine derivative, this compound must be handled with appropriate caution. The safety protocols outlined below are based on the known hazards of hydrazine and its organic derivatives.

Hazard Identification

-

Toxicity: Hydrazine derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled. They can be corrosive and cause severe skin and eye damage[1].

-

Carcinogenicity: Hydrazine itself is a suspected human carcinogen. Therefore, all derivatives should be handled as potential carcinogens[6].

-

Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents[11].

Recommended Handling Procedures

-

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal technique.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

-

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids[1][11].

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into drains[1].

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery and development. While its direct applications are limited, its value as a versatile chemical intermediate is immense. Its readily reactive hydrazine moiety allows for the facile construction of diverse molecular libraries, particularly through the formation of hydrazones. These derivatives have shown considerable promise as anticancer, antifungal, and antimicrobial agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage the synthetic potential of this powerful quinoline-based scaffold.

References

-

Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, Royal Society of Chemistry. Available at: [Link]

-

Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111. PubChem. Available at: [Link]

-

Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. Available at: [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, MDPI. Available at: [Link]

-

7-hydrazinoquinoline - C9H9N3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Center for Biotechnology Information. Available at: [Link]

-

7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Revista Brasileira de Farmacognosia, ResearchGate. Available at: [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Pro-Lab Diagnostics. Available at: [Link]

-

2(1H)-Quinolinone, hydrazone. NIST WebBook. Available at: [Link]

-

2(1H)-Quinolinone, hydrazone. NIST WebBook, SRD 69. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2(1H)-Quinolinone, hydrazone [webbook.nist.gov]

- 5. Quinoline, 2-hydrazinyl- | C9H9N3 | CID 85111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-CHLORO-4-HYDRAZINOQUINOLINE(23834-14-2) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of 7-Hydrazinylquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Quinoline Scaffold and the Promise of the Hydrazinyl Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for molecular recognition by biological targets. The introduction of a hydrazinyl group at the 7-position of the quinoline nucleus unlocks a versatile synthetic handle, enabling the creation of a vast library of derivatives, most notably hydrazones. These 7-hydrazinylquinoline derivatives have garnered significant attention for their potent and diverse biological activities, emerging as promising candidates for the development of novel therapeutics.[3][4]

This technical guide provides an in-depth exploration of the medicinal chemistry of this compound, focusing on the synthesis, mechanisms of action, and potential therapeutic applications of its derivatives. We will delve into the causality behind experimental designs and present validated protocols for the synthesis and evaluation of these compelling compounds.

Core Chemistry and Synthetic Strategies

The primary synthetic utility of this compound lies in its reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This condensation reaction is typically straightforward and efficient, allowing for the introduction of a wide variety of substituents, which is crucial for tuning the pharmacological properties of the final compounds.

General Synthesis of this compound Hydrazones: A Step-by-Step Protocol

This protocol outlines the general procedure for the synthesis of this compound-based hydrazones.

Materials:

-

This compound hydrochloride

-

Substituted aldehyde or ketone (1.0 equivalent)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (for neutralization, if starting with the hydrochloride salt)

-

Standard laboratory glassware

-

Stirring and heating apparatus

-

Filtration apparatus

-

TLC plates and developing chamber

Procedure:

-

Preparation of this compound Free Base (if starting from hydrochloride):

-

Dissolve this compound hydrochloride in water.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is neutral to slightly basic.

-

The free base will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Hydrazone Formation:

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Reflux the mixture for a period ranging from 2 to 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.

-

The hydrazone product will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

-

Characterization:

-

The structure and purity of the synthesized hydrazones should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Anticancer Applications: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][6]

Mechanism of Action: Kinase Inhibition and Beyond

A prominent mechanism of action for these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinoline hydrazones have shown potent inhibitory activity against mutant EGFR, a key driver in non-small cell lung cancer.[6]

-

c-Abl Kinase Inhibition: Quinoline amidrazone derivatives have been evaluated as inhibitors of c-Abl kinase, a target in chronic myeloid leukemia.[6]

-

PI3K Inhibition: Chalcone derivatives of quinoline hydrazone have been identified as inhibitors of the PI3K (phosphoinositide 3-kinase) enzyme, a central node in cell growth and survival signaling.[4]

-

MET Kinase Inhibition: Quinazolinone hydrazide derivatives have been designed as inhibitors of the c-MET receptor tyrosine kinase, which is implicated in tumor invasion and metastasis.[2]

Beyond kinase inhibition, these compounds can also induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][6]

Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the evaluation of newly synthesized this compound derivatives for their anticancer potential.

Caption: A typical workflow for the synthesis and anticancer evaluation of this compound derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activity of selected this compound derivatives.

| Compound Type | Target Cell Line | Activity Metric | Value | Reference |

| Quinoline Hydrazone | MCF-7 (Breast) | IC50 | 0.98 µM | [6] |

| Quinoline Hydrazone | HepG2 (Liver) | IC50 | 1.06 µM | [6] |

| Quinoline Hydrazone | A549 (Lung) | IC50 | 0.69 µM | [6] |

| Quinoline Hydrazone | MCF-7 (Breast) | IC50 | 7.016 µM | [4][7] |

| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | IC50 | 2.9 µM | [3] |

| Quinoline Hydrazide | Kelly (Neuroblastoma) | IC50 | 1.3 µM | [3] |

| Quinoline Amidrazone | A549 (Lung) | IC50 | 43.1 µM | [6] |

| Quinoline Amidrazone | MCF-7 (Breast) | IC50 | 59.1 µM | [6] |

| 7-Chloroquinoline Hydrazone | SR (Leukemia) | GI50 | 0.12 µM | [8] |

| Quinazolinone Hydrazide | EBC-1 (Lung) | IC50 | 8.6 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Synthesized this compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 1.5 x 10⁴ to 4 x 10⁴ cells per well in 100 µL of complete medium.[2]

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial and Antiviral Potential

The versatile scaffold of this compound has also given rise to derivatives with significant activity against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline have been shown to possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and pronounced antifungal activity against Candida albicans.[9] The nitro-substituted derivative, in particular, has shown promising efficacy.[9]

Quantitative Antimicrobial Data

| Compound | Target Organism | MIC (µM) | Reference |

| Nitro-derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | C. albicans | 13 µM | [9] |

| Nitro-derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | S. aureus | 45.4 µM | [9] |

Anti-HIV Activity

Derivatives of 7-hydrazino-8-hydroxyquinoline have emerged as a new class of potential anti-HIV agents.[10][11] These compounds have been shown to inhibit HIV integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[9] One proposed mechanism is the chelation of magnesium ions in the active site of the integrase.[9] Furthermore, these derivatives have been found to inhibit the cellular protein Ku70, which is involved in DNA repair and is exploited by HIV for post-integration DNA repair.[9][10]

Quantitative Anti-HIV Activity Data

| Compound | Target | Activity Metric | Value | Reference |

| Fluorophenyl derivative of 7-hydrazino-8-hydroxyquinoline hydrazone | HIV Integrase Strand Transfer | IC50 | 0.5 µM | [9] |

Future Directions and Conclusion

The exploration of this compound derivatives in medicinal chemistry is a rapidly advancing field. The synthetic accessibility of this scaffold, combined with the diverse and potent biological activities of its derivatives, positions it as a highly promising platform for the discovery of new drugs. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the hydrazone moiety to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities, including the identification of novel cellular targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and drug-like properties.

-

Development of Drug Delivery Systems: Overcoming challenges such as poor solubility of some derivatives through formulation strategies, for instance, by incorporation into microgels.[9]

References

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). MDPI. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. [Link]

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). OUCI. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Publishing. [Link]

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). PubMed. [Link]

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (n.d.). Semantic Scholar. [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC - NIH. [Link]

-

(PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). ResearchGate. [Link]

-

(PDF) Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. (2025). ResearchGate. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). ResearchGate. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Sci-Hub. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2025). ResearchGate. [Link]

-

Scheme 1. The protocol for the synthesis of pyrazoline derivatives.... (n.d.). ResearchGate. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (n.d.). PMC - NIH. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). PubMed. [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]